molecular formula C9H22N3Na6O15P5 B12756914 Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt CAS No. 93841-74-8

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt

Cat. No.: B12756914
CAS No.: 93841-74-8
M. Wt: 705.09 g/mol
InChI Key: RGIYWVNNHVURLO-UHFFFAOYSA-H
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Description

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt (CAS 15827-60-8), commonly known as diethylenetriaminepentakis(methylenephosphonic acid) (DTPMP) hexasodium salt, is a high-performance chelating agent. It features five phosphonate groups attached to a diethylenetriamine backbone, forming a multidentate ligand capable of binding metal ions such as Ca²⁺, Mg²⁺, and Fe³⁺. This compound is widely used in water treatment, detergents, and industrial cleaning due to its exceptional scale inhibition and corrosion resistance properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final hexasodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations. The final product is then purified and dried to obtain the hexasodium salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various phosphonic acid derivatives, while substitution reactions can lead to the formation of different substituted phosphonic acids.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes multiple phosphonate groups. This structural configuration imparts unique properties that facilitate its use in various applications, such as chelation and inhibition of scale formation.

Chelating Agent

Phosphonic acid derivatives are widely used as chelating agents in various chemical processes. Their ability to bind metal ions makes them valuable in:

  • Water Treatment : Used to prevent scaling in industrial water systems by sequestering calcium and magnesium ions.
  • Analytical Chemistry : Employed in the detection and quantification of metal ions through complexation reactions.

Scale Inhibitor

The compound acts as an effective scale inhibitor in:

  • Boiler Systems : Reduces the formation of scale deposits that can impair operational efficiency.
  • Oil and Gas Industry : Prevents scale buildup during drilling operations, enhancing extraction efficiency.

Biological Applications

Recent studies have highlighted the bioactive properties of phosphonic acids:

  • Drug Development : Investigated for their potential as prodrugs and targeting agents for bone diseases due to their affinity for hydroxyapatite.
  • Medical Imaging : Utilized in radiopharmaceuticals for imaging bone metabolism.

Water Treatment Efficacy

A study conducted on the efficacy of hexasodium phosphonate demonstrated significant reductions in scale formation in cooling towers, with a 70% decrease in calcium carbonate scaling compared to untreated systems. This was attributed to the compound's chelation properties, which inhibited crystal growth.

Drug Development Research

In a recent investigation, phosphonic acid derivatives were synthesized and tested for their ability to target bone tissue in osteoporotic models. The results indicated enhanced drug delivery efficiency, with a marked increase in bone retention compared to conventional therapies.

Comparative Data Table

Application AreaSpecific Use CaseEffectiveness/Outcome
Water TreatmentScale inhibition70% reduction in scaling
Oil & Gas IndustryDrilling fluid additiveImproved extraction rates
Drug DevelopmentBone-targeting agentEnhanced drug retention
Medical ImagingRadiopharmaceuticalsImproved imaging clarity

Mechanism of Action

The mechanism of action of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt involves its ability to chelate metal ions. By binding to metal ions, the compound can prevent these ions from participating in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment, where it helps prevent the formation of scale and other deposits.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Backbone and Substituents

The target compound’s ethylene (-CH₂CH₂-) backbone distinguishes it from homologs with longer alkyl chains or alternative substituents:

Compound Name (CAS) Backbone Structure Key Substituents Cation Key Differences
DTPMP hexasodium salt (15827-60-8) Ethylene (-CH₂CH₂-) Five phosphonate groups Na⁺ High solubility in water; optimized for Ca²⁺ binding
Hexamethylene derivative (34690-00-1) Hexamethylene (-CH₂CH₂CH₂CH₂CH₂CH₂-) Four phosphonate groups K⁺ Longer chain enhances hydrophobicity; lower solubility
BHMT sodium salt (38750-81-1) Hexamethylene Four phosphonate groups NH₄⁺ Ammonium cation improves stability in acidic conditions
DEQUEST 2060 (70210-05-8) Ethylene with branched chains Six phosphonate groups Na⁺ Increased chelation capacity due to additional phosphonate groups

Key Insight: Ethylene-based compounds (e.g., DTPMP) exhibit higher water solubility and faster ion sequestration, while hexamethylene derivatives (e.g., 34690-00-1) offer slower release and better performance in non-polar media .

Cation-Dependent Properties

The choice of cation significantly impacts solubility, pH stability, and environmental toxicity:

Cation Type Example Compound (CAS) Solubility (g/L) Optimal pH Range Environmental Impact
Sodium (Na⁺) DTPMP hexasodium salt (15827-60-8) >500 (25°C) 3–12 Moderate biodegradability; regulated under interim health guidelines
Potassium (K⁺) Potassium salt (84852-49-3) ~400 (25°C) 2–10 Higher soil mobility; potential eutrophication risk
Ammonium (NH₄⁺) Ammonium salt (70714-66-8) ~300 (25°C) 1–8 Releases NH₃ in alkaline conditions; lower aquatic toxicity

Key Insight : Sodium salts are preferred for neutral to alkaline industrial systems, while ammonium salts are suited for acidic environments .

Metal Ion Binding Capacity

Comparative dissociation constants (pKa) and binding strengths:

Compound pKa Range Ca²⁺ Binding Constant (log K) Fe³⁺ Binding Constant (log K)
DTPMP hexasodium salt 1.5–9.5 8.2 18.5
Hexamethylene derivative (34690-00-1) 2.0–10.0 7.8 17.9
DEQUEST 2060 (70210-05-8) 1.0–10.5 8.5 19.1

Key Insight : Shorter ethylene backbones (DTPMP) enhance Fe³⁺ binding due to steric accessibility, while branched derivatives (DEQUEST 2060) improve overall ion affinity .

Environmental and Health Considerations

Regulatory Status

Compound Health Guideline (mg/m³) Environmental Persistence
DTPMP hexasodium salt 5 (Interim) Moderate; partial biodegradation
BHMT sodium salt 5 (Interim) High; resistant to hydrolysis
Potassium salt (84852-49-3) 5 (Interim) Low; rapid photodegradation

Key Insight : All phosphonates in this class share similar interim health guidelines, but persistence varies with structure .

Biological Activity

The compound , commonly known as DTPMP (Diethylene triamine penta(methylenephosphonic acid)) hexasodium salt, is a member of the phosphonate family. This article will explore its biological activity based on available research findings.

Absorption and Distribution

DTPMP and its salts exhibit low gastrointestinal absorption. When ingested, the majority of the compound is excreted in feces. The small portion that enters systemic circulation is primarily excreted via urine . Bone tissue is the only area that shows deposition of radioactivity, although this does not appear to cause adverse skeletal changes in sub-chronic and chronic studies .

Acute Toxicity

While specific data for the hexasodium salt is not available, we can infer its toxicity profile from related compounds:

CompoundSpeciesRouteLD50 (mg/kg)
HEDP (acid)RatOral1536-2003
HEDP (acid)RatDermal>6000
HEDP (disodium salt)RatOral1340
HEDP (tetrasodium salt)RatOral940-1219
HEDP (tetrasodium salt)RatDermal>2300

Based on this data, it's reasonable to assume that the hexasodium salt of DTPMP would also exhibit moderate acute toxicity .

Chronic Toxicity

Long-term studies have provided insights into the chronic toxicity of DTPMP:

  • A 90-day rat study showed no adverse effects at doses up to 1724 mg/kg/day .
  • A chronic toxicity study on a sodium salt of DTPMP revealed a No Observed Adverse Effect Level (NOAEL) of 20 mg/kg/day .
  • When corrected for systemic availability (assumed to be 2%), the systemic NOAEL for DTPMP was calculated to be 0.4 mg/kg bw/d .

Reproductive and Developmental Toxicity

Research indicates that DTPMP and related compounds do not exhibit selective toxicity to the reproductive system:

  • Sub-chronic toxicity studies showed no adverse microscopic changes in reproductive organs of rats or dogs at exposures up to 1500-1800 mg/kg bw/day .
  • A study of unknown reliability suggested no effect on pregnancy rate in albino rats at doses up to 447 mg/kg bw/day .
  • Developmental studies with structurally-related analogues in rats yielded a NOAEL of around 1000 mg/kg bw/day .

Genotoxicity and Carcinogenicity

The weight of evidence suggests that DTPMP is not genotoxic, mutagenic, or carcinogenic. However, some conflicting data exists regarding its mutagenicity .

Environmental Impact

DTPMP, like other phosphonates, has high adsorption properties:

  • Sediment/water adsorption coefficients range from 250 to 3900 at concentrations of 0.05 and 0.1 mg/l .
  • This strong adsorption to sediments and suspended particles reduces exposure to organisms in aquatic environments .

Q & A

Q. Basic: What spectroscopic and analytical methods are recommended for structural characterization of this phosphonic acid derivative?

Answer:
To confirm the molecular structure and purity of the compound, employ a combination of:

  • Nuclear Magnetic Resonance (NMR): Use 31^{31}P NMR to identify phosphorus environments and 1^{1}H/13^{13}C NMR to resolve the backbone structure, particularly the ethylene and methylene linkages .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Analyze peaks near 950–1150 cm1^{-1} for P-O and P=O bonds and 1600–1700 cm1^{-1} for imino groups .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can validate the molecular formula (e.g., C9_9H28_{28}N3_3O15_{15}P5+_5^+ for a related potassium salt) .
  • X-ray Crystallography: For crystalline derivatives, resolve coordination geometry and confirm nitrogen-phosphorus bonding motifs .

Q. Advanced: How can the chelation efficiency of this compound be systematically evaluated under varying pH and ionic strength conditions?

Answer:
Design a titration experiment with metal ions (e.g., Ca2+^{2+}, Fe3+^{3+}):

pH-Dependent Stability Constants: Use potentiometric titrations (e.g., with a glass electrode) to measure logKK values across pH 2–12. Compare with EDTA or DTPA as benchmarks .

Ionic Strength Effects: Perform titrations in NaCl (0.1–1.0 M) to assess Debye-Hückel interactions. Apply the Davies equation to correct activity coefficients .

Competitive Chelation: Introduce competing ligands (e.g., carbonate, sulfate) to simulate real-world water systems. Monitor free metal ions via ICP-OES or colorimetric assays .

Q. Basic: What synthetic routes are documented for this compound, and what purification challenges arise?

Answer:
The compound is typically synthesized via Mannich-type reactions:

  • Stepwise Phosphonomethylation: React diethylenetriamine with formaldehyde and phosphorous acid under acidic conditions. Neutralize with NaOH to form the hexasodium salt .
  • Purification Challenges:
    • Byproduct Removal: Dialysis or ultrafiltration removes unreacted phosphonomethyl groups.
    • Sodium Counterion Control: Ensure stoichiometric neutralization via ion chromatography .

Q. Advanced: How can computational modeling (e.g., DFT, MD) predict its coordination behavior in heterogeneous systems like metal-organic frameworks (MOFs)?

Answer:

Density Functional Theory (DFT): Optimize geometry for the ligand and its metal complexes (e.g., Cu2+^{2+}, La3+^{3+}). Calculate binding energies and frontier orbitals to predict redox stability .

Molecular Dynamics (MD): Simulate aqueous-phase interactions with ions at 298–373 K. Use force fields like AMBER or CHARMM, parameterized for phosphonate groups .

MOF Design: Model ligand-metal coordination sites (e.g., lanthanides) to assess porosity and proton conductivity for energy applications .

Q. Basic: What are the key environmental persistence indicators for this compound, and how are they quantified?

Answer:
Evaluate environmental fate using:

  • Hydrolysis Half-Life: Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS. Phosphonate bonds are resistant to hydrolysis, leading to half-lives >30 days .
  • Soil Sorption Coefficients (KdK_d): Batch experiments with humic acids; expect low KdK_d (0.5–2 L/kg) due to high hydrophilicity .
  • Microbial Degradation: Use 14^{14}C-labeled compound in soil slurries. Measure CO2_2 evolution; minimal biodegradation (<10% in 28 days) is typical .

Q. Advanced: How can its proton conductivity be optimized for fuel-cell membrane applications?

Answer:

Hydration Studies: Measure proton conductivity (σ) via impedance spectroscopy at 20–80°C and 95% RH. Compare with Nafion®; phosphonates exhibit σ ~103^{-3} S/cm due to Grotthuss mechanism .

Composite Membranes: Blend with polymers (e.g., PBI) to enhance mechanical stability. Use SAXS to analyze phase separation and water channels .

Dopant Effects: Introduce heteropolyacids (e.g., H3_3PW12_{12}O40_{40}) to boost σ. Monitor oxidative stability via accelerated aging tests (H2_2O2_2 exposure) .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats. Avoid inhalation of dust; work in a fume hood .
  • Spill Management: Neutralize acidic residues with NaHCO3_3. Collect waste in pH-adjusted containers for disposal .
  • Acute Toxicity Data: LD50_{50} (oral, rat) >2000 mg/kg; however, chronic exposure risks (e.g., renal toxicity) require biomonitoring .

Q. Advanced: What strategies resolve contradictions in reported stability constants for its metal complexes?

Answer:

Method Standardization: Replicate experiments using IUPAC-recommended buffers (e.g., TRIS, MES) to minimize ionic strength variability .

Speciation Modeling: Apply software (e.g., HYDRAMEDUSA) to account for side reactions (e.g., metal hydrolysis). Validate with EXAFS for coordination number .

Interlaboratory Studies: Compare data across labs using shared reference samples. Address discrepancies via round-robin testing .

Q. Basic: How is its purity assessed, and what impurities are commonly reported?

Answer:

  • Ion Chromatography (IC): Quantify sodium counterions (target: 6:1 Na:ligand ratio) .
  • TGA/DSC: Detect residual solvents (e.g., water, ethanol) via mass loss below 150°C .
  • Common Impurities:
    • Oligomers: Side products from incomplete phosphonomethylation; remove via size-exclusion chromatography .
    • Phosphate: Hydrolysis byproduct; quantify via molybdate-blue assay .

Q. Advanced: Can this compound act as a photoresist developer additive, and what mechanistic studies support this?

Answer:

  • Acid Strength: Measure pKa via titration; phosphonic acid (pKa ~2–3) enhances solubility of metal-containing resists .
  • Lithography Testing: Spin-coat formulations with ZrO2_2 nanoparticles. Use SEM to evaluate pattern resolution after development (0.1–0.5 M compound in TMAH) .
  • Surface Interaction Analysis: Conduct XPS to study ligand adsorption on metal oxide surfaces, critical for etch selectivity .

Properties

CAS No.

93841-74-8

Molecular Formula

C9H22N3Na6O15P5

Molecular Weight

705.09 g/mol

IUPAC Name

hexasodium;[2-[bis(phosphonatomethyl)amino]ethyl-[2-[phosphonatomethyl(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid

InChI

InChI=1S/C9H28N3O15P5.6Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;/q;6*+1/p-6

InChI Key

RGIYWVNNHVURLO-UHFFFAOYSA-H

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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